2-Amino-6-azaspiro[3.4]octan-5-one hydrochloride
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Description
Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis of 4'-alkyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-ones involves the reaction of N-Boc-protected 8-azaspiro[bicyclo[3.2.1]octane-3,2'-oxirane] with primary aliphatic amines, leading to the formation of corresponding amino alcohols. These are then converted into N-chloroacetyl derivatives, which undergo cyclization to produce N-Boc-protected 4'-alkyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-ones. Treatment with hydrogen chloride in ethyl acetate yields 8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one hydrochlorides (Mandzhulo et al., 2016).
- Diversity-oriented synthesis of azaspirocycles is achieved through multicomponent condensation, providing access to omega-unsaturated dicyclopropylmethylamines and subsequent conversion into heterocyclic azaspirocycles. These compounds serve as scaffolds for chemistry-driven drug discovery, highlighting their relevance in medicinal chemistry (Wipf et al., 2004).
Pharmacological Applications
- Development of α7 nicotinic receptor agonists includes the synthesis of quinuclidine-containing spiroimidates. These compounds exhibit partial agonistic activity at the α7 nicotinic acetylcholine receptor (nAChR) and have been identified to improve cognition in preclinical rodent models, showcasing their potential in treating cognitive impairments (Hill et al., 2017).
- Novel quinolines with potent antibacterial activity against respiratory pathogens have been synthesized, incorporating the 7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl motif. These compounds exhibit significant in vitro and in vivo activity against a range of pathogens, demonstrating their potential as treatments for respiratory tract infections (Odagiri et al., 2013).
properties
IUPAC Name |
2-amino-6-azaspiro[3.4]octan-5-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O.ClH/c8-5-3-7(4-5)1-2-9-6(7)10;/h5H,1-4,8H2,(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAUCDNLTKROGIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C12CC(C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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